(4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular weight of 217.65 . It is a solid substance with a slightly pale yellow color . The compound is stored at room temperature .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
The compound is a solid substance with a slightly pale yellow color . It has a molecular weight of 217.65 and is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds with Potential Therapeutic Applications
Research has focused on the synthesis of heterocyclic compounds incorporating the structural motif of (4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone due to their potential anticancer and antimicrobial properties. For instance, Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating biologically active heterocyclic entities, which showed significant potency against a panel of 60 cancer cell lines and demonstrated in vitro antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new therapeutic agents against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Molecular Structure and Conformational Analysis
Studies on the molecular structure and crystallography of compounds related to this compound have been conducted to understand their conformational and crystallographic characteristics. Lakshminarayana et al. (2009) reported the synthesis, spectroscopic characterization, and X-ray diffraction study of a compound showing intermolecular hydrogen bonding, contributing to the understanding of its structural stability and reactivity (Lakshminarayana et al., 2009).
Reactivity with Different Nucleophiles
Investigations into the reactivity of related compounds with sulfur- and oxygen-containing nucleophiles have been explored to understand their chemical behavior and potential applications in organic synthesis. Pouzet et al. (1998) studied the Michael-type nucleophilic addition reactions of (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone with various nucleophiles under different conditions, highlighting the versatility and reactivity of such compounds in organic synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-7-16(19-10-12)22-15-8-9-20(11-15)17(21)13-3-5-14(18)6-4-13/h2-7,10,15H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFFMQVGCPMOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.